molecular formula C18H21N5O2 B2880613 (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034591-45-0

(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2880613
CAS No.: 2034591-45-0
M. Wt: 339.399
InChI Key: KORCCXDURIZOET-UHFFFAOYSA-N
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Description

(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone (CAS 2034591-45-0) is a chemical compound with the molecular formula C18H21N5O2 and a molecular weight of 339.39 g/mol. This complex synthetic molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, a privileged structure in medicinal chemistry that is found in compounds investigated for various biological activities, including as very active photodynamic agents . The structure is further functionalized with a piperazine ring, a common pharmacophore known to enhance solubility and target affinity in bioactive molecules . The specific placement of the picolinoyl (pyridine-2-carbonyl) group makes this compound a notable example of a molecular hybrid. The integration of multiple nitrogen-containing heterocycles into a single structure is a recognized strategy in drug design to create new chemical entities with potential for enhanced biological activity . As a screening compound, it serves as a valuable intermediate for researchers in medicinal chemistry exploring structure-activity relationships and developing novel therapeutic agents. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

pyridin-2-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(15-6-1-3-7-19-15)21-9-11-22(12-10-21)18(25)16-13-14-5-2-4-8-23(14)20-16/h1,3,6-7,13H,2,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCCXDURIZOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=N4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Picolinoylpiperazine Moiety: This step involves the reaction of picolinic acid with piperazine under dehydrating conditions to form the picolinoylpiperazine intermediate.

    Construction of the Tetrahydropyrazolopyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine aldehydes.

    Coupling Reaction: The final step involves coupling the picolinoylpiperazine intermediate with the tetrahydropyrazolopyridine derivative under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated its efficacy in modulating biological pathways, making it a candidate for drug development. For instance, derivatives of this compound have been investigated for their antiviral properties, particularly against hepatitis B virus .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4) , a close analog differing in two critical aspects:

Substituent Position : The target compound has a pyridin-2-yl substituent, while the analog has a pyridin-3-yl group.

Functional Groups: The target compound includes a 4-picolinoyl group (introducing an additional pyridine ring and carbonyl), absent in the simpler analog.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups
(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone C₁₈H₂₃N₅O₂ 349.41 Pyridin-2-yl Piperazine, Picolinoyl, Methanone
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone C₁₂H₁₈N₄O 234.30 Pyridin-3-yl Piperazine, Methanone

Implications of Structural Variations

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (349.41 vs.
  • Binding Interactions: The picolinoyl group introduces additional hydrogen-bonding and π-π stacking capabilities, which could enhance target affinity in enzyme inhibition or receptor modulation .
  • Synthetic Complexity: The synthesis of the target compound likely involves multi-step reactions, similar to methods described for pyrazolo-pyrimidinones (e.g., condensation of heterocyclic precursors with acyl chlorides) .

Research Findings from Structural Analog Studies

Piperazine-Based Derivatives

Piperazine moieties are common in pharmaceuticals due to their favorable pharmacokinetic properties, such as solubility and metabolic stability. The addition of a picolinoyl group may further modulate these properties, as seen in other piperazine derivatives used in CNS-targeting drugs .

Pyrazolo-Pyridine Systems

The tetrahydropyrazolo[1,5-a]pyridine scaffold is structurally similar to pyrazolo[3,4-d]pyrimidinones (e.g., compounds 2–10 in ), which exhibit bioactivity in kinase inhibition and antimicrobial applications . Substituent position (2-yl vs. 3-yl) in such systems significantly impacts bioactivity; for example, pyridin-2-yl groups often enhance binding to ATP pockets in kinases .

Methodological Considerations for Structural Comparison

Graph-based chemical structure comparison methods () highlight that:

  • The core methanone-linked heterocycles in both compounds share isomorphic subgraphs, suggesting conserved interaction motifs.

Biological Activity

The compound (4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a derivative of tetrahydropyrazolo-pyridine that has garnered attention for its potential biological activities, particularly in the context of antiviral and antidiabetic applications. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.30 g/mol
  • SMILES Notation : O=C(c1ccncc1)c2ccccn2

Antiviral Activity

Recent studies have highlighted the compound's role as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). It has been shown to effectively inhibit HBV DNA viral load in various models. For instance, a lead compound derived from similar structures demonstrated significant antiviral activity against nucleos(t)ide-resistant HBV variants in a mouse model when administered orally .

Antidiabetic Potential

Inhibitors targeting Glycogen Synthase Kinase 3 (GSK3), a pathway involved in insulin signaling, have been explored for their potential to lower plasma glucose levels. Compounds with structural similarities to this compound have shown promising results in reducing blood glucose levels in animal models of type 2 diabetes .

Table 1: Summary of Biological Activities

Activity Type Mechanism Model Used Outcome
AntiviralInhibition of HBV DNAHBV AAV mouse modelSignificant reduction in viral load
AntidiabeticGSK3 inhibitionType 2 diabetes modelLowered plasma glucose levels

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. The compound has been classified under certain regulations due to its chemical properties. It is important to note that further toxicological studies are needed to fully understand its safety profile before clinical applications can be considered .

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